![molecular formula C15H18F3NO2 B3067782 trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate CAS No. 152188-51-7](/img/structure/B3067782.png)
trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate
Overview
Description
“trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C15H18F3NO2. It has a molecular weight of 301.30 . This compound is typically stored at 2-8°C .
Molecular Structure Analysis
The molecular structure of “trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
“trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate” has a molecular weight of 301.30 and a molecular formula of C15H18F3NO2 . It is typically stored at 2-8°C .Scientific Research Applications
Drug Discovery
The compound belongs to the pyrrolidine class of compounds, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds .
Kinase Inhibition
Some compounds with similar structures have shown nanomolar activity against CK1γ and CK1ε, suggesting that further modifications could investigate how the chiral moiety influences kinase inhibition .
PPARα/γ Functional Activities
Structure-activity relationship (SAR) studies revealed that the cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation . This could potentially be applied to the design of new drugs with PPARα/γ functional activities .
Psychedelic Research
Trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate, or TCB-2, is a chemical compound that belongs to the group of psychedelics. It has several properties that make it interesting for scientific experiments, such as its ability to alter the perception of reality, its potency, and its long-lasting effects.
Fluorine-Containing Drug Development
The compound contains a trifluoromethyl (TFM, -CF3) group, which is a common feature in many FDA-approved drugs . The presence of fluorine or fluorine-containing functional groups in drug molecules can exhibit numerous pharmacological activities .
Stereogenicity Studies
One of the significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Future Directions
The future directions of “trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate” and similar compounds are promising. The unique physicochemical properties of the fluorine atom and the pyrrolidine moiety make these compounds interesting for the development of new drugs . It is expected that many novel applications of these compounds will be discovered in the future .
properties
IUPAC Name |
ethyl (3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2/c1-2-21-14(20)12-9-19(10-13(12)15(16,17)18)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3/t12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIVVBIUXVKZDK-STQMWFEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C(F)(F)F)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(C[C@@H]1C(F)(F)F)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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